5-(Aminomethyl)pyridin-3-ol;dihydrochloride
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Overview
Description
5-(Aminomethyl)pyridin-3-ol;dihydrochloride: is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-(Aminomethyl)pyridin-3-ol;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 , which provide guidance on how to handle the compound safely.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving purification and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)pyridin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form aminomethyl derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have applications in different fields of research and industry.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 5-(Aminomethyl)pyridin-2-ol
- 5-(Aminomethyl)pyridin-4-ol
- 5-(Aminomethyl)pyridin-3-amine
Comparison: Compared to similar compounds, 5-(Aminomethyl)pyridin-3-ol;dihydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)pyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-2-5-1-6(9)4-8-3-5;;/h1,3-4,9H,2,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENPCGJGEGGPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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